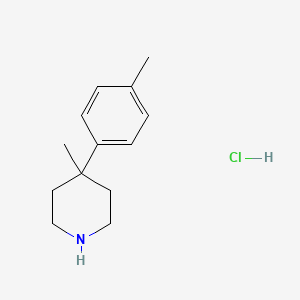
4-Methyl-4-(p-tolyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
MPTP is metabolized in the brain to form MPP+, a neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. The decrease in dopamine levels results in the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP selectively destroys dopamine-producing neurons in the brain, leading to a decrease in dopamine levels in the brain. The decrease in dopamine levels results in the symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
MPTP is widely used in scientific research to study the effects of Parkinson's disease. The neurotoxin selectively destroys dopamine-producing neurons in the brain, leading to symptoms similar to those of Parkinson's disease. MPTP is used to create animal models of Parkinson's disease, which are used to study the disease's pathophysiology and develop new treatments. However, the use of MPTP in animal models has limitations. The neurotoxin selectively destroys dopamine-producing neurons, while Parkinson's disease affects other neurons as well. Therefore, the animal models created using MPTP do not fully replicate the pathophysiology of Parkinson's disease.
将来の方向性
There are several future directions for the use of MPTP in scientific research. One direction is the development of new treatments for Parkinson's disease. The animal models created using MPTP can be used to test the efficacy of new treatments for Parkinson's disease. Another direction is the study of the pathophysiology of Parkinson's disease. The animal models created using MPTP can be used to study the mechanisms of Parkinson's disease and identify potential targets for new treatments. Additionally, the use of MPTP can be expanded to study other neurodegenerative diseases that affect dopamine-producing neurons.
合成法
MPTP is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with p-tolylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain 4-Methyl-4-(p-tolyl)piperidine hydrochloride.
科学的研究の応用
MPTP is widely used in scientific research to study the effects of Parkinson's disease. The neurotoxin selectively destroys dopamine-producing neurons in the brain, leading to symptoms similar to those of Parkinson's disease. MPTP is used to create animal models of Parkinson's disease, which are used to study the disease's pathophysiology and develop new treatments.
Safety and Hazards
特性
IUPAC Name |
4-methyl-4-(4-methylphenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-3-5-12(6-4-11)13(2)7-9-14-10-8-13;/h3-6,14H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJJVHBIICQVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225144-04-5 |
Source


|
| Record name | 4-methyl-4-(4-methylphenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2624847.png)
![Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate](/img/structure/B2624848.png)

![N-(4-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2624850.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2624852.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2624854.png)
![[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride](/img/structure/B2624855.png)
![N-cyclohexyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2624856.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2624859.png)
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile](/img/structure/B2624865.png)
